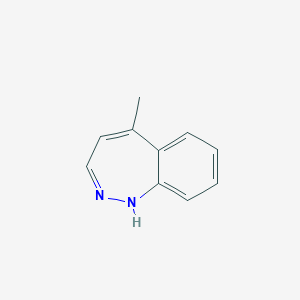

5-Methyl-1H-1,2-benzodiazepine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54507-50-5 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

5-methyl-1H-1,2-benzodiazepine |

InChI |

InChI=1S/C10H10N2/c1-8-6-7-11-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3 |

InChI Key |

ZHEUPBPDBFSRQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NNC2=CC=CC=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1h 1,2 Benzodiazepine and Analogues

Classical Approaches to 1,2-Benzodiazepine Ring Systems

Classical methods for forming the seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring have historically relied on condensation and intramolecular cyclization reactions. These foundational strategies remain relevant for their straightforwardness and utility in building the core heterocyclic structure.

Condensation reactions are a cornerstone of heterocyclic synthesis. For benzodiazepines, these typically involve the reaction of a bifunctional benzene derivative with a suitable partner to form the diazepine ring. The synthesis of 1,5-benzodiazepines, for example, is commonly achieved through the acid-catalyzed condensation of o-phenylenediamine (B120857) (OPDA) with ketones, chalcones, or β-dicarbonyl compounds. nih.govnih.govchemijournal.com Various catalysts, including solid acids like H-MCM-22, have been employed to enhance the efficiency of these reactions, often proceeding under mild, ambient conditions with good to excellent yields. nih.gov

While these methods are highly effective for 1,5- and 1,4-benzodiazepines, the synthesis of the 1,2-benzodiazepine isomer requires a different set of starting materials. To form the N-N bond characteristic of the 1,2-diazepine ring, a precursor containing a hydrazine (B178648) or hydrazone moiety is necessary. The general principle involves the condensation of an ortho-substituted phenylhydrazine (B124118) with a three-carbon electrophilic synthon, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound, followed by cyclization to yield the 1,2-benzodiazepine core.

Table 1: Examples of Catalysts in Condensation Reactions for 1,5-Benzodiazepine Synthesis This table illustrates common catalysts used for analogous 1,5-isomers, as direct examples for 1,2-isomers are less prevalent in the provided classical context.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| H-MCM-22 | o-phenylenediamine, Acetone | Acetonitrile | Room Temp, 1-3 h | 87 | nih.gov |

| p-Toluenesulfonic acid | o-phenylenediamine, 2-Pentanone | - | 80-85 °C, 20 min | 92 | tandfonline.com |

| Gold(I) | o-phenylenediamine, Alkynes | Chloroform | 60 °C, 6 h | High | tandfonline.com |

| Cu(II)-clay nanocatalyst | o-phenylenediamine, 3-Acetyl thiophene | - | Microwave | 98 | tandfonline.com |

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful method for constructing the benzodiazepine (B76468) ring system from a pre-assembled, acyclic precursor. This strategy provides excellent control over the final structure. A common approach involves preparing a linear substrate containing an appropriate ortho-substituted benzene ring tethered to a side chain that can undergo cyclization.

For instance, a facile synthesis of 1,4-benzodiazepine (B1214927) derivatives has been developed via the intramolecular C–N bond formation of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by CuI/N,N-dimethylglycine. nih.gov Similarly, palladium-catalyzed intramolecular cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been used to afford 1,4-benzodiazepine cores. mdpi.com These reactions proceed through the formation of key intermediates that undergo nucleophilic attack by an amide nitrogen to close the seven-membered ring. mdpi.com

Adapting this strategy for 1,2-benzodiazepines would involve designing a precursor such as an N-(2-carbonylphenyl)hydrazone or a related derivative. Activation of the functional groups followed by an intramolecular nucleophilic attack would lead to the desired seven-membered ring. A notable example is the efficient cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides for the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives, showcasing the versatility of cyclization under mild conditions. rsc.org

Targeted Synthesis of the 5-Methyl Substituent within the 1,2-Benzodiazepine Core

The introduction of a methyl group at the 5-position of the 1,2-benzodiazepine ring can be achieved by two primary strategies: incorporating the methyl group into one of the starting materials or by functionalizing the pre-formed benzodiazepine ring. The former approach is generally more common and regioselective.

To synthesize 5-Methyl-1H-1,2-benzodiazepine, one could envision a condensation reaction between an ortho-substituted phenylhydrazine and a β-dicarbonyl compound that already contains the required methyl group. For example, using acetylacetone (B45752) as the three-carbon synthon would introduce a methyl group at the 5-position of the resulting benzodiazepine ring. This "from-the-ground-up" approach ensures the methyl group is placed with high fidelity. This is analogous to the synthesis of substituted 1,4-benzodiazepines, which often starts with substituted 2-aminobenzophenones to define the final substitution pattern. google.comresearchgate.net The synthesis of a 7-methyl-substituted 1,4-benzodiazepine derivative has been reported, underscoring the feasibility of incorporating substituents via the starting materials. nih.gov

Modern Catalytic Approaches to 1,2-Benzodiazepines

Recent advancements in organic synthesis have introduced powerful catalytic methods for constructing complex heterocyclic scaffolds like benzodiazepines. These modern approaches, including transition metal-catalyzed cross-coupling and photoredox catalysis, offer high efficiency, sustainability, and novel reaction pathways.

Transition metal catalysis has revolutionized the synthesis of benzodiazepines by enabling C-H bond activations and annulation reactions that were previously challenging. researchgate.net Palladium, rhodium, and ruthenium catalysts have been particularly effective in this domain. researchgate.netmdpi.comresearchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for intramolecular C-N bond formation to construct the diazepine ring. mdpi.com For instance, a Pd-catalyzed [5+2] annulation of N-arylhydrazones with alkynes has been developed to access benzo acs.orgwisdomlib.orgdiazepines. mdpi.com Another strategy involves the Rh(III)-catalyzed [4+3] annulation of pyrazolidinones and propargylic acetates, providing access to dinitrogen-fused heterocyclic compounds under relatively mild conditions. researchgate.net These methods often exhibit high regioselectivity and functional group tolerance, making them valuable for creating diverse benzodiazepine libraries. researchgate.net

Table 2: Selected Transition Metal-Catalyzed Syntheses of Benzodiazepine Analogues

| Catalyst/Reagents | Reaction Type | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | [5+2] Annulation | Benzo acs.orgwisdomlib.orgdiazepines | Moderate to Good | mdpi.com |

| Rh(III) catalyst | [4+3] Annulation | Pyrazolone-fused benzodiazepines | - | researchgate.net |

| Ru-catalyst | Tandem Hydrogen Transfer | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepines | - | researchgate.net |

| CuI / N,N-dimethylglycine | Intramolecular C-N Coupling | Azetidine-fused 1,4-benzodiazepines | up to 98 | nih.gov |

Photoredox Catalysis in Novel 1,2-Benzodiazepine Construction

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. beilstein-journals.org This technology has been successfully applied to the synthesis of complex benzodiazepine derivatives.

A notable example is the photoredox-catalyzed radical cascade reaction to synthesize fluorinated pyrrolo[1,2-d]benzodiazepine derivatives. acs.org This process involves a single electron transfer (SET) from an excited-state photocatalyst (e.g., fac-Ir(ppy)₃) to initiate a regioselective radical addition, followed by a subsequent SET process and intramolecular amidation to form the fused benzodiazepine system. acs.org Similarly, a cascade synthesis of indole-fused benzodiazepines has been achieved through the photocatalyzed addition of a phenacyl radical to an aniline (B41778) derivative, followed by cyclodehydration. rsc.org These methods highlight the potential of photoredox catalysis to construct complex, fused 1,2-benzodiazepine analogues from readily available substrates. acs.orgrsc.org

Table 3: Examples of Photoredox Catalysis in Fused Benzodiazepine Synthesis

| Photocatalyst | Reaction Type | Product Type | Conditions | Reference |

| fac-Ir(ppy)₃ | Radical Cascade | Fluorinated pyrrolo[1,2-d]benzodiazepines | Mild, Visible Light | acs.org |

| Not specified | Radical Addition / Cyclodehydration | Indole-fused benzodiazepines | Mild, Visible Light | rsc.org |

Multicomponent Reaction Strategies for Scaffold Assembly and Diversification

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry, offering significant advantages for the construction of complex molecular architectures like the benzodiazepine scaffold. rsc.org These reactions, in which three or more reactants combine in a single synthetic operation, are characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries from readily available starting materials. acs.org In contrast to traditional linear syntheses, which are often lengthy and produce significant waste, MCRs provide a more sustainable and economical pathway to functionalized benzodiazepines. rsc.orgresearchgate.net

For the synthesis of benzodiazepine analogues, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. rsc.orgnih.gov The Ugi four-component reaction (Ugi-4CR), for instance, typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. This reaction has been adapted to produce a wide array of heterocyclic systems. nih.gov One common strategy involves an Ugi reaction followed by a post-condensation cyclization step to form the seven-membered diazepine ring. For example, a synthetic route might employ an aminophenylketone as the amine component, which, after the Ugi reaction, contains the necessary functionality for an intramolecular cyclization to forge the benzodiazepine core. nih.gov

Another significant class of MCRs utilized for benzodiazepine synthesis includes Mannich-type reactions. rsc.orgresearchgate.net These provide rapid and efficient one-pot access to the core structure. A representative three-component reaction involves the condensation of an o-phenylenediamine, an aldehyde, and a 1,3-dicarbonyl compound. researchgate.netacs.org This approach allows for the introduction of various substituents onto the benzodiazepine scaffold, depending on the choice of the initial components. The catalyst-free condensation of o-phenylenediamine, various aldehydes, and diketones has been shown to be an effective method for generating functionalized 1,5-benzodiazepine scaffolds. acs.org While many examples focus on the more common 1,4- and 1,5-benzodiazepine isomers, these MCR principles can be conceptually adapted for the synthesis of 1,2-benzodiazepine systems by selecting appropriate precursors containing the requisite N-N bond functionality.

The diversification potential of MCRs is a key advantage. By systematically varying each of the starting components, chemists can rapidly generate large libraries of benzodiazepine analogues for biological screening. For instance, in a typical three-component synthesis of 1,5-benzodiazepines, altering the aldehyde and ketone components leads to a variety of substitutions on the diazepine ring. nih.govnih.gov

Table 1: Examples of Multicomponent Reaction Strategies for Benzodiazepine Synthesis

| Reaction Type | Components | Resulting Scaffold | Key Features |

|---|---|---|---|

| Ugi-4CR & Post-Cyclization | Amine (e.g., Methyl Anthranilate), Isocyanide, Aldehyde (e.g., Boc-glycinal), Carboxylic Acid | 1,4-Benzodiazepin-6-one | High diversity from four inputs; requires a subsequent deprotection and cyclization step. nih.gov |

| Three-Component Condensation | o-Phenylenediamine, Aldehyde, 1,3-Diketone | 1,5-Benzodiazepine | One-pot synthesis; catalyst-free or acid-catalyzed; allows for broad substituent variation. acs.org |

Stereoselective Synthesis of this compound Chiral Centers

The biological activity of benzodiazepines is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the chiral centers within the benzodiazepine scaffold is of significant interest in medicinal chemistry. While specific methods for this compound are not extensively documented, strategies developed for analogous 1,4-benzodiazepines provide a clear blueprint for achieving stereocontrol.

A prominent strategy for introducing chirality involves using precursors derived from the chiral pool, such as amino acids. An efficient and stereocontrolled synthesis of 5-phenyl-1,4-benzodiazepines has been demonstrated starting from α-amino aldehydes. acs.org This methodology involves a modified Strecker reaction between an N-protected α-amino aldehyde, 2-aminobenzophenone (B122507), and trimethylsilyl (B98337) cyanide to produce an amino nitrile intermediate. The crucial step is a subsequent one-pot cyano reduction and reductive cyclization, which forms the 2,3-dihydro-1H-1,4-benzodiazepine ring while preserving the stereochemical integrity of the original amino aldehyde. acs.org

This approach effectively transfers the chirality from a readily available starting material to the final heterocyclic product. The resulting 2,3-dihydro-1H-1,4-benzodiazepines can be further reduced to yield 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines, which possess a second chiral center at the C5 position. acs.org The diastereoselectivity of this reduction can be controlled by the choice of reagents and reaction conditions.

Table 2: Key Steps in a Stereoselective Benzodiazepine Synthesis

| Step | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Strecker Reaction | N-protected α-Amino Aldehyde, 2-Aminobenzophenone, Trimethylsilyl Cyanide | Chiral Amino Nitrile | Formation of the C-N bond and introduction of the nitrile group with retention of stereochemistry. acs.org |

| 2. Reductive Cyclization | Chiral Amino Nitrile | 2,3-Dihydro-1H-1,4-benzodiazepine | One-pot reduction of the nitrile to an amine, followed by intramolecular cyclization to form the diazepine ring. acs.org |

Adapting this methodology for the synthesis of chiral this compound would necessitate the use of a suitable hydrazine-containing aromatic precursor in place of 2-aminobenzophenone to construct the 1,2-diazepine ring system. The fundamental principle of transferring chirality from an enantiopure starting material, such as a derivative of alanine (B10760859) to introduce the methyl group at the future C5 position, would remain a viable and powerful strategy for the asymmetric synthesis of the target compound and its analogues.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1h 1,2 Benzodiazepine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 5-Methyl-1H-1,2-benzodiazepine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton (¹H) NMR for Chemical Shift Analysis and Proton Connectivity

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data: A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons on the diazepine (B8756704) ring, and the protons of the methyl group. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm), with their multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) providing information about their relative positions on the ring. The protons on the seven-membered diazepine ring would have chemical shifts dependent on their proximity to the nitrogen atoms and the double bond. The methyl group protons would likely appear as a singlet in the upfield region (around δ 2.0-2.5 ppm).

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| Diazepine-H | 4.0 - 6.0 | m | - |

| Methyl-H | 2.0 - 2.5 | s | - |

| N-H | Variable | br s | - |

This table is illustrative and does not represent actual experimental data.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Expected ¹³C NMR Data: The ¹³C NMR spectrum of this compound would show signals for all the carbon atoms in the molecule. The aromatic carbons would resonate in the range of δ 120-150 ppm. The carbons of the diazepine ring would have chemical shifts influenced by the nitrogen atoms and the degree of unsaturation. The methyl carbon would appear at a characteristic upfield chemical shift (typically δ 15-25 ppm).

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic-C | 120 - 150 |

| Diazepine-C | 60 - 160 |

| Methyl-C | 15 - 25 |

This table is illustrative and does not represent actual experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity of protons within the aromatic ring and the diazepine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.

Dynamic NMR for Conformational Equilibrium and Ring Inversion Studies

The seven-membered diazepine ring in 1,2-benzodiazepines is not planar and can exist in different conformations, such as boat and chair forms. These conformations can interconvert through a process called ring inversion. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these conformational changes. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, the rate of interconversion increases, leading to broadening and eventual coalescence of these signals into an averaged signal. By analyzing the changes in the spectra with temperature, it is possible to determine the thermodynamic and kinetic parameters for the ring inversion process.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹) and provides a "fingerprint" of the functional groups present in the molecule.

Expected IR Data: For this compound, characteristic IR absorption bands would be expected for the N-H and C-H stretching vibrations, the C=N and C=C stretching vibrations of the diazepine and benzene rings, and various bending vibrations. The N-H stretching vibration would likely appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations would typically appear in the 1500-1650 cm⁻¹ region.

Hypothetical IR Data Table:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

This table is illustrative and does not represent actual experimental data.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

Expected X-ray Crystallography Data: A successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the seven-membered diazepine ring in the solid state (e.g., boat, chair, or twist-boat).

Intermolecular interactions: Information about how the molecules are packed in the crystal lattice, including any hydrogen bonding or other intermolecular forces.

Hypothetical Crystal Data Table:

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

This table is illustrative and requires experimental data for completion.

Following a comprehensive search for scientific literature and data, it has been determined that specific, detailed experimental results for the advanced spectroscopic and crystallographic characterization of this compound are not available in the public domain.

The creation of the requested article, with its strict focus on the conformational analysis, intermolecular interactions, and mass spectrometry of this particular compound, is contingent on the existence and accessibility of primary research data. While extensive information exists for other benzodiazepine (B76468) isomers and derivatives, such as 1,4-benzodiazepines and 1,5-benzodiazepines, applying this data to the 1,2-benzodiazepine scaffold would be scientifically inaccurate and would violate the explicit instructions to focus solely on this compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research findings for this specific chemical entity.

Based on a thorough review of available scientific literature, it has been determined that there is a significant lack of specific published research focusing on the computational and theoretical investigation of the compound This compound . The existing body of research on benzodiazepines predominantly centers on the 1,4- and 1,5-benzodiazepine isomers, which are scaffolds for numerous pharmaceutical agents.

Consequently, detailed, scientifically validated data required to populate the requested article outline for this compound—including specific Density Functional Theory studies, ab initio calculations, ring inversion barriers, substituent rotational barriers, and molecular dynamics simulations—is not available in the public domain.

To maintain strict scientific accuracy and adhere to the provided instructions, which explicitly forbid the inclusion of information outside the scope of the specified compound, the requested article cannot be generated at this time. Generating such an article would necessitate extrapolating from different molecular structures or fabricating data, which would compromise the integrity and factual basis of the content.

Reactivity Predictions and Molecular Orbital Analysis

Molecular orbital (MO) theory is a cornerstone of modern chemistry, describing the wave-like behavior of electrons in molecules. Computational methods, such as Density Functional Theory (DFT), are used to solve the approximate Schrödinger equation, yielding the energies and shapes of the molecular orbitals. This information is crucial for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. google.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the valence band. A molecule with a high-energy HOMO is a better electron donor (nucleophile).

LUMO (Lowest Unoccupied Molecular Orbital): This orbital can be considered the conduction band. A molecule with a low-energy LUMO is a better electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a computational study would calculate the energies of these orbitals. The location of the HOMO would indicate the most likely sites for electrophilic attack, while the location of the LUMO would highlight the probable sites for nucleophilic attack. The energy gap would provide a quantitative measure of the molecule's kinetic stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as specific data is not available in the reviewed literature.)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | - | Indicates electron-donating ability. |

| ELUMO | - | Indicates electron-accepting ability. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for predicting how a molecule will interact with other charged species.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are the most likely sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack.

Green/Yellow Regions: Indicate areas of neutral or near-neutral potential.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a defined dielectric constant.

A computational study on this compound would investigate how its conformation changes in solvents of varying polarity (e.g., from a nonpolar solvent like hexane (B92381) to a polar protic solvent like water). The seven-membered diazepine ring in benzodiazepines is not planar and can adopt various conformations, such as boat or twist-boat forms. The presence of a solvent can stabilize one conformer over another, which in turn can affect the molecule's reactivity by altering the accessibility of its reactive sites. Furthermore, solvent can influence reaction rates by stabilizing or destabilizing transition states. For reactions involving polar or charged species, polar solvents typically lead to significant rate enhancements.

Chemical Reactivity

Substitution Reactions

The fused benzene (B151609) ring could potentially undergo electrophilic aromatic substitution reactions. The position of substitution would be directed by the activating effect of the heterocyclic system and the methyl group. The diazepine ring itself might be susceptible to nucleophilic attack at the imine carbon.

Ring Transformation Reactions

Seven-membered heterocyclic rings can sometimes undergo ring contraction or expansion reactions under specific conditions, such as thermal or photochemical stimulation. The stability of the 1,2-diazepine ring in the 5-methyl derivative would be a key area of investigation.

Reaction Mechanisms and Chemical Transformations of the 5 Methyl 1h 1,2 Benzodiazepine Core

Proposed Mechanistic Pathways in the Synthesis of 1,2-Benzodiazepines

The synthesis of the 1,2-benzodiazepine core can be achieved through several mechanistic pathways, often involving cyclization reactions. One notable method is the photochemical synthesis from N-iminoquinolinium ylide dimers. acs.org This reaction proceeds through a light-induced rearrangement, leading to the formation of the seven-membered diazepine (B8756704) ring fused to the benzene (B151609) ring.

Another general approach involves the 1,7-cyclisation of 1-aryl-3-diazoalkenes. rsc.org This reaction is a type of electrocyclic aromatic substitution where the diazo group acts as the electrophile. The mechanism involves the formation of a transient intermediate which then undergoes ring closure to form the benzodiazepine (B76468) system. The regioselectivity of this cyclization can be influenced by substituents on the aryl ring. rsc.org For instance, the presence of a methyl group can direct the cyclization to favor the formation of one isomer over another. rsc.org

While many synthetic routes for benzodiazepines involve the condensation of o-phenylenediamines with various carbonyl compounds, these methods typically lead to 1,4- or 1,5-benzodiazepines. nih.govnih.gov The synthesis of the 1,2-isomer requires specific strategies that facilitate the formation of the N-N bond within the diazepine ring.

Electrophilic Substitution Reactions on the Benzene and Diazepine Rings

The diazepine moiety, particularly the nitrogen atoms, can exert both inductive and resonance effects. The lone pairs on the nitrogen atoms can potentially be delocalized into the benzene ring, activating it towards electrophilic attack. However, the electronegativity of nitrogen also leads to an electron-withdrawing inductive effect. The 5-methyl group is an activating group that directs electrophilic attack to the ortho and para positions relative to itself. libretexts.org

The mechanism of electrophilic aromatic substitution on the benzene ring proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com The incoming electrophile attacks the π-electron system of the benzene ring, leading to the formation of this intermediate. A subsequent deprotonation step restores the aromaticity of the ring. byjus.com

| Substituent Effect | Position of Electrophilic Attack | Reactivity Compared to Benzene |

| Activating (e.g., -CH₃) | Ortho, Para | Faster |

| Deactivating (e.g., -NO₂) | Meta | Slower |

This table provides a general overview of substituent effects on electrophilic aromatic substitution.

Electrophilic attack on the diazepine ring itself is less common due to the presence of the more electron-rich benzene ring and the relative deactivation of the C=N bonds.

Nucleophilic Additions and Substitutions

The diazepine ring of 5-Methyl-1H-1,2-benzodiazepine contains an imine (C=N) bond, which is a key site for nucleophilic addition reactions. Nucleophiles can attack the electrophilic carbon atom of the imine double bond. This type of reaction is fundamental to the functionalization of the diazepine ring.

The mechanism of nucleophilic addition to the imine bond typically involves the attack of the nucleophile on the carbon atom, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product. The reactivity of the imine bond can be influenced by the nature of the substituents on the benzodiazepine core.

Nucleophilic substitution reactions on the benzodiazepine ring are less common and would likely require the presence of a suitable leaving group.

Transformations of the 5-Methyl Substituent

The 5-methyl group on the 1H-1,2-benzodiazepine ring is a potential site for various chemical transformations. While specific studies on this particular compound are limited, general principles of organic chemistry suggest several possible reactions.

One common transformation of a methyl group attached to an aromatic or heteroaromatic system is oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group could be converted to a hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxyl (-COOH) group.

Another potential reaction is halogenation, particularly free-radical halogenation at the benzylic position. This would introduce a halogen atom onto the methyl group, creating a reactive intermediate that could be further functionalized through nucleophilic substitution reactions.

Ring Expansion and Contraction Reactions of 1,2-Benzodiazepine Systems

The 1,2-benzodiazepine ring system can undergo rearrangement reactions that lead to either ring expansion or contraction. These transformations are often induced photochemically or thermally. rsc.orgwikipedia.org

For example, 1H-2,3-benzodiazepines have been shown to undergo photoisomerization to form 2a,7-dihydro acs.orgrsc.orgdiazeto[4,1-a]isoindoles, which represents a ring contraction. rsc.org These photoproducts can then thermally decompose through various pathways, including reversion to the original benzodiazepine structure. rsc.org

Oxidation and Reduction Chemistry

The this compound core can undergo both oxidation and reduction reactions. Oxidation can occur at several positions, including the benzene ring, the diazepine ring, and the methyl substituent. The biotransformation of many benzodiazepines involves hepatic microsomal oxidation. clinpgx.org

Studies on the oxidation of 1,5-benzodiazepine oximes have shown that enzymatic oxidation can occur, leading to the formation of various products. vu.ltvu.ltresearchgate.net The rate and efficiency of these reactions can be dependent on the specific enzyme and the structure of the benzodiazepine derivative. vu.lt

| Reaction Type | Reagent/Conditions | Potential Product |

| Oxidation | Peroxidases/H₂O₂ | Oxidized benzodiazepine derivatives |

| Reduction | Pd-catalyzed hydrogenation | Tetrahydro-1,2-benzodiazepines |

This table illustrates potential oxidation and reduction reactions of the benzodiazepine core.

Reduction of the 1,2-benzodiazepine system can also be achieved. A common method for the reduction of the imine bond in benzodiazepines is catalytic hydrogenation. For instance, the C=N bond in 2,3-benzodiazepin-1-ones has been successfully reduced using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. nih.gov This would lead to the corresponding tetrahydro-1,2-benzodiazepine derivative.

Investigation of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the detailed mechanistic pathways of the chemical transformations of this compound. However, these intermediates are often transient and highly reactive, making their isolation and characterization challenging.

Modern analytical techniques, such as spectroscopy and mass spectrometry, are invaluable tools for the detection and structural elucidation of reaction intermediates. mdpi.comnih.gov For example, collision-induced dissociation (CID) mass spectrometry can be used to study the fragmentation patterns of benzodiazepines, providing insights into their structure and stability. researchgate.net

In addition to experimental methods, theoretical and computational chemistry play a significant role in predicting the structures and energies of reaction intermediates and transition states. mdpi.com Density functional theory (DFT) calculations can be employed to model reaction mechanisms and to understand the factors that control the reactivity and selectivity of chemical transformations. mdpi.com

Ligand-Protein Interaction Profiling (Chemical Aspects Only)

The interaction of this compound with its protein targets is a multifaceted process dictated by its distinct chemical features. The diazepine ring, with its methyl substituent, and the fused benzene ring are pivotal in establishing a network of non-covalent interactions within the binding pocket.

Identification of Key Interaction Motifs (e.g., hydrogen bonding, π-stacking)

The molecular structure of this compound allows for several key interaction motifs that are crucial for its binding affinity and specificity. The nitrogen atoms within the diazepine ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are fundamental in anchoring the ligand within the binding site of a receptor.

Furthermore, the aromatic nature of the fused benzene ring facilitates π-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the protein's binding pocket. nih.govresearchgate.net These π-π interactions contribute significantly to the stability of the ligand-protein complex. The methyl group at the 5-position can also engage in hydrophobic interactions, further enhancing the binding affinity.

| Interaction Type | Potential Interacting Groups on this compound | Corresponding Protein Residues (Examples) |

| Hydrogen Bonding | Diazepine ring nitrogens (acceptors), N-H group (donor) | Serine, Threonine, Tyrosine, Histidine |

| π-Stacking | Fused benzene ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Methyl group, Benzene ring | Leucine, Isoleucine, Valine, Alanine (B10760859) |

Computational Docking Studies for Binding Modes

Computational docking studies are instrumental in elucidating the plausible binding modes of this compound within a protein's active site. researchgate.netnih.gov These in silico models predict the orientation and conformation of the ligand that result in the most stable complex. For benzodiazepines in general, two primary binding orientations, often referred to as BM I and BM II, have been proposed. nih.gov The preferred binding mode for a specific derivative like this compound would be influenced by the steric and electronic effects of the methyl group.

Pharmacophore Modeling Based on Structural Features for Chemical Recognition

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.

Development and Validation of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore models for benzodiazepines are developed by aligning a set of active molecules and identifying common chemical features. mdpi.com For this compound, a typical pharmacophore model would likely include:

A hydrogen bond acceptor feature (from the diazepine nitrogens).

A hydrogen bond donor feature (from the N-H group).

A hydrophobic/aromatic feature (from the benzene ring).

An additional hydrophobic feature representing the methyl group.

The validity of such a model is tested by its ability to distinguish between active and inactive compounds from a database. researchgate.net A robust pharmacophore model will have a high predictive power for the biological activity of new, untested compounds. nih.gov

Structure-Based Pharmacophore Derivation

When the three-dimensional structure of the target protein is known, a structure-based pharmacophore model can be derived. nih.gov This involves analyzing the interactions between the ligand and the protein in the co-crystallized structure or a docked complex. The key interaction points in the binding pocket define the pharmacophoric features. For a derivative like this compound, a structure-based pharmacophore would map the specific locations of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic regions within the binding site that complement the ligand's features.

Quantitative Structure-Activity Relationship (QSAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 1,2-benzodiazepine derivatives, a QSAR model would correlate physicochemical descriptors with their observed potency.

Relevant descriptors for a QSAR study of this compound and its analogs could include:

Electronic descriptors: Atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft's steric parameter for the methyl group).

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Molecular connectivity indices.

A validated QSAR model can be expressed as an equation that predicts the biological activity of a compound based on its descriptor values. nih.gov This allows for the in silico screening of virtual libraries of related compounds and the rational design of new derivatives with potentially enhanced activity. For example, a QSAR model might indicate that increasing the hydrophobicity at the 5-position positively correlates with activity, up to a certain limit.

| QSAR Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Partial charge on nitrogen atoms | Influences hydrogen bonding strength |

| Steric | Molar refractivity of the methyl group | Relates to the size and polarizability of the substituent |

| Hydrophobic | LogP | Predicts membrane permeability and hydrophobic interactions |

| Topological | Wiener index | Describes molecular branching and size |

Development of QSAR Models for Chemical Interaction Potency

No specific Quantitative Structure-Activity Relationship (QSAR) models have been found in the literature for this compound. The development of such models would require a dataset of structurally related compounds and their measured biological activities or interaction potencies, which does not appear to have been published for this specific molecule.

Descriptor Analysis for Structural Determinants of Interaction

A descriptor analysis for this compound, which would identify the key molecular features governing its interactions, is contingent on the existence of QSAR studies. Without these, a detailed analysis of the structural determinants of its interaction based on published data cannot be conducted.

Non-Covalent Interactions in Supramolecular Assemblies

There is a lack of specific studies detailing the non-covalent interactions of this compound within supramolecular assemblies. Research in this area would typically involve techniques like X-ray crystallography or NMR spectroscopy to elucidate the nature of interactions such as hydrogen bonding, π-stacking, and van der Waals forces in larger, organized molecular structures.

Interactions with Small Organic Molecules and Solvents

Similarly, specific data on the interactions of this compound with small organic molecules and various solvents are not available. Such studies would provide insights into its solubility, stability, and potential for forming co-crystals or other molecular complexes.

Conclusion

5-Methyl-1H-1,2-benzodiazepine represents an intriguing yet underexplored area of heterocyclic chemistry. While specific experimental data for this compound remains scarce, its synthesis is plausible through established photochemical methods. Its structural and electronic properties, modulated by the 5-methyl substituent, are expected to give rise to a unique reactivity profile. Further research into this and other substituted 1,2-benzodiazepines is warranted to fully elucidate their chemical behavior and to explore their potential in various scientific disciplines.

Synthetic Exploration of Advanced 5 Methyl 1h 1,2 Benzodiazepine Derivatives

Fused Heterocyclic Systems Incorporating the 1,2-Benzodiazepine Scaffold

The fusion of a 1,2,4-triazole (B32235) ring to the benzodiazepine (B76468) system has historically yielded compounds with significant central nervous system activity, such as alprazolam and estazolam (which are 1,4-benzodiazepine (B1214927) derivatives). wikipedia.orgacs.orgbeilstein-archives.org Analogous fusion to the 5-methyl-1H-1,2-benzodiazepine core is a logical step in the exploration of novel chemical space. Synthetic strategies typically involve the construction of the triazole ring onto the pre-formed benzodiazepine nucleus.

One of the most versatile methods is the intramolecular Huisgen [3+2] cycloaddition. nih.govresearchgate.netnih.gov This approach would begin with a 5-methyl-1,2-benzodiazepine precursor functionalized with both an azide (B81097) and an alkyne. For example, a 5-methyl-1,2-benzodiazepine bearing an N-propargyl group could undergo an intramolecular cycloaddition with an azide group introduced on the fused benzene (B151609) ring to yield the target triazolo-fused system. nih.gov

Another established route involves the condensation of a hydrazide derivative with a thione or related activated species at the 2-position of the diazepine (B8756704) ring. acs.org Starting with a 5-methyl-1,2-benzodiazepin-2-thione, treatment with a hydrazine (B178648) derivative (e.g., acetic hydrazide) can lead to the formation of the fused triazole ring. wikipedia.org

A summary of potential synthetic approaches is presented below.

| Synthetic Strategy | Key Precursor | Reaction Type | Notes |

| Intramolecular Cycloaddition | N-propargyl-azido-5-methyl-1,2-benzodiazepine | Huisgen [3+2] Cycloaddition | Offers high efficiency and regioselectivity. nih.govresearchgate.net |

| Condensation/Annelation | 5-Methyl-1,2-benzodiazepin-2-thione | Condensation/Cyclization | A classical method for triazole annulation. acs.org |

| Multicomponent Reaction (MCR) | 2-Azidobenzaldehyde derivative with a methyl group precursor | Ugi-azide followed by intramolecular click reaction | Allows for rapid assembly of complex scaffolds in a one-pot process. beilstein-archives.org |

Pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepines (PBDs) are a well-known class of natural products with potent DNA-interactive properties. nih.govnih.gov The synthesis of analogous pyrrolo-fused systems based on the this compound scaffold could lead to novel compounds with unique biological profiles. Synthetic routes to these fused systems often rely on the formation of the pyrrole (B145914) ring through intramolecular cyclization.

A common strategy involves the reductive cyclization of a precursor containing both a nitro or azide group and a suitable carbonyl or ester functionality. For instance, an N-acylated pyrrolidine (B122466) derivative attached to a 2-azidophenyl moiety (containing the requisite methyl group) can undergo reduction of the azide followed by intramolecular amide bond formation to construct the diazepine ring, thereby forming the pyrrolo-benzodiazepine core. nih.gov

Isocyanide-based multicomponent reactions also provide an efficient pathway to pyrrole-fused heterocyclic systems. beilstein-journals.orgnih.gov These reactions can assemble the pyrrole ring and fuse it to the benzodiazepine core in a single, highly convergent step, offering a powerful tool for generating molecular diversity. nih.gov The formation of fluorinated pyrrolo[1,2-d]benzodiazepine derivatives has also been achieved via a photo-redox catalyzed radical cascade reaction, a modern synthetic method that could be adapted for this purpose. tandfonline.com

| Synthetic Strategy | Key Precursor | Reaction Type | Notes |

| Reductive Cyclization | N-acylated pyrrolidine attached to a functionalized 2-azidophenyl group | Intramolecular amidation | A common route for constructing the diazepine portion of the PBD scaffold. nih.govnih.gov |

| Multicomponent Reaction | Cyclic imine, activated olefin, and isocyanide | Isocyanide-based MCR | Enables rapid and efficient assembly of the fused pyrrole ring. beilstein-journals.orgnih.gov |

| Radical Cascade | Suitably functionalized benzodiazepine precursor | Photo-redox Catalysis | A modern approach for forming complex fused systems. tandfonline.com |

Scaffold Hopping and Bioisosteric Replacements (Chemical Design Principles)

In modern drug design, scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds. drugdesign.orguniroma1.it These principles can be applied to the this compound structure to explore new intellectual property space and improve pharmacological properties.

Scaffold hopping involves replacing the central 1,2-benzodiazepine core with a structurally different scaffold that maintains the spatial arrangement of key binding features. The goal is to retain or improve biological activity while altering properties like synthetic accessibility, patentability, or metabolic stability. For the 1,2-benzodiazepine scaffold, potential hops could include benzothiazepines, benzoxazepines, or other bicyclic systems that mimic its three-dimensional shape. researchgate.net

Bioisosteric replacement focuses on substituting specific atoms or functional groups with others that have similar physicochemical properties (e.g., size, shape, electronic distribution), with the aim of modulating potency, selectivity, pharmacokinetics, or toxicity. cambridgemedchemconsulting.com For this compound, the 5-methyl group itself is a prime target for bioisosteric replacement.

The table below outlines potential bioisosteric replacements for the methyl group and other positions on the scaffold.

| Original Group | Position | Potential Bioisosteres | Rationale for Replacement |

| Methyl (-CH₃) | 5 | -NH₂, -OH, -F, -Cl | Modulate electronics and hydrogen bonding potential. cambridgemedchemconsulting.com |

| Methyl (-CH₃) | 5 | Ethyl (-CH₂CH₃), Cyclopropyl | Explore steric limits of the binding pocket. |

| Methyl (-CH₃) | 5 | Trifluoromethyl (-CF₃) | Alter metabolic stability and electronic properties. cambridgemedchemconsulting.com |

| Benzene Ring | Fused | Pyridine, Thiophene | Change aromaticity, solubility, and potential for vector interactions. cambridgemedchemconsulting.com |

| Imine (-C=N-) | Diazepine Ring | Thioamide (-C(S)NH-), Amide (-C(O)NH-) | Modify hydrogen bonding capacity and chemical stability. |

Chemoenzymatic Synthesis of Modified 1,2-Benzodiazepine Structures

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations that are often difficult to achieve with traditional chemical reagents. nih.gov While the direct enzymatic synthesis of the 1,2-benzodiazepine ring is not widely reported, enzymes, particularly lipases, can be instrumental in the preparation of chiral precursors and derivatives. mdpi.com

Lipases are highly effective in catalyzing the kinetic resolution of racemic alcohols, amines, and esters. nih.gov This can be applied to the synthesis of enantiomerically pure this compound derivatives if a chiral center is present. For example, a racemic alcohol precursor to the benzodiazepine could be resolved through lipase-mediated transesterification. Only one enantiomer of the alcohol would react efficiently, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric excess. This approach provides access to single-enantiomer benzodiazepines, which is crucial as different enantiomers often exhibit distinct pharmacological activities.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for high-throughput screening. nih.gov The synthesis of benzodiazepine libraries on solid support has been well-documented, primarily for the 1,4- and 1,5-isomers. researchgate.netnih.govacs.org These methodologies can be adapted for the synthesis of this compound derivatives.

A typical solid-phase synthesis involves anchoring a starting material to a polymer resin via a cleavable linker. pnas.org The subsequent chemical transformations are carried out on the resin-bound substrate. Excess reagents and byproducts are easily removed by washing the resin, which simplifies purification. In the final step, the desired product is cleaved from the solid support.

For a this compound library, a suitable 2-aminobenzophenone (B122507) or related precursor could be attached to the resin. The diazepine ring would then be constructed on the solid support through a series of reactions, followed by diversification at various positions. Finally, cleavage from the resin, often with a strong acid like trifluoroacetic acid, would release the target compounds. pnas.org The use of soluble polymer supports, such as poly(ethylene glycol), has also been reported as an efficient method for constructing benzodiazepinone libraries. nih.govbenthamscience.com

| Parameter | Description | Examples |

| Solid Support | Insoluble polymer bead to which the synthesis is attached. | Polystyrene resins (e.g., Wang, Rink Amide). acs.org |

| Linker | A chemical handle that connects the starting material to the resin and allows for final cleavage. | Acid-labile linkers (e.g., Rink, HMBA). acs.orgpnas.org |

| Anchoring | Attaching the first building block to the solid support. | Typically through an ester or amide bond to the linker. |

| Reaction Sequence | Stepwise chemical transformations to build the molecule on the resin. | Amide couplings, cyclizations, functional group modifications. nih.gov |

| Cleavage | Releasing the final product from the solid support. | Treatment with strong acid (e.g., Trifluoroacetic acid). pnas.org |

Future Research Trajectories in 5 Methyl 1h 1,2 Benzodiazepine Chemistry

Development of Novel and Green Synthetic Strategies

Future synthetic research on 5-Methyl-1H-1,2-benzodiazepine will likely prioritize the development of environmentally benign and highly efficient methodologies. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. Green chemistry principles offer a roadmap for overcoming these limitations.

Key areas of focus will include:

Novel Catalytic Systems: Research into new catalysts is crucial. This includes the use of reusable heterogeneous catalysts like zeolites, clays, and metal-organic frameworks (MOFs), which can be easily separated from the reaction mixture and reused. nih.govnih.govresearchgate.net The exploration of non-toxic, earth-abundant metal catalysts and organocatalysts, such as molecular iodine, offers a sustainable alternative to precious metal catalysts. nih.govnih.gov

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are promising techniques for accelerating reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. nih.govresearchgate.nettandfonline.com These methods can significantly reduce energy consumption compared to conventional heating.

Solvent-Free and Benign Solvent Systems: A major goal is to eliminate the use of volatile and toxic organic solvents. researchgate.net Future syntheses will likely explore solvent-free reaction conditions or the use of green solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.gov

| Synthetic Strategy | Traditional Approach | Future Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Catalysis | Homogeneous catalysts (e.g., BF3-etherate, PPA) | Heterogeneous catalysts (e.g., zeolites, ferrites, clays), organocatalysts (e.g., iodine) | Catalyst reusability, reduced waste, milder conditions. nih.govnih.govresearchgate.net |

| Reaction Conditions | High temperatures, long reaction times | Microwave irradiation, ultrasonication, room temperature | Reduced energy consumption, faster reactions, higher yields. nih.govtandfonline.com |

| Solvents | Volatile organic compounds (e.g., toluene, THF) | Solvent-free conditions, water, ethanol, PEG | Reduced environmental impact, improved safety. nih.gov |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multicomponent, and domino reactions | Higher atom economy, reduced waste, operational simplicity. rsc.orgrsc.orgnih.gov |

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and molecular discovery. For this compound, these computational tools can accelerate research by predicting synthetic pathways and molecular properties, thereby reducing the need for extensive trial-and-error experimentation.

Future applications in this domain include:

Retrosynthesis Prediction: AI algorithms can be trained on vast databases of chemical reactions to propose novel and efficient synthetic routes for this compound and its derivatives. These tools can identify unconventional bond disconnections and suggest starting materials that a human chemist might overlook.

Reaction Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize the yield and purity of a desired product. This can significantly shorten the development time for new synthetic protocols.

Property Prediction: By learning from the structural data of existing molecules, AI frameworks can accurately predict the physicochemical properties of new, unsynthesized this compound derivatives. newswise.com This includes predicting solubility, stability, and electronic properties, which is crucial for designing molecules for specific material applications. Advanced models can achieve high accuracy without requiring complex 3D structural data, relying instead on 2D molecular graphs. newswise.com While some current ML models focus on predicting prescriptions or biological activity, the underlying technology can be adapted for chemical property prediction. frontiersin.orgnih.govresearchgate.net

| AI/ML Application Area | Objective | Potential Impact on this compound Research |

|---|---|---|

| Synthetic Route Design | To identify the most efficient and novel pathways to synthesize the target molecule and its derivatives. | Accelerated discovery of green and cost-effective synthetic methods. |

| Reaction Condition Optimization | To predict the optimal temperature, solvent, catalyst, and time for a given transformation. | Higher yields, greater purity, and reduced experimental workload. frontiersin.org |

| Molecular Property Prediction | To forecast physicochemical properties (e.g., stability, solubility, spectral characteristics) of novel derivatives. | Rational design of new molecules with desired properties for advanced applications, minimizing resource-intensive synthesis. newswise.com |

| Spectroscopic Data Prediction | To predict NMR, IR, and other spectral data for new compounds. | Faster confirmation of molecular structures synthesized in the lab. mdpi.com |

Exploration of Complex Chemical Transformations and Catalysis

Building upon the core structure of this compound, future research will delve into more complex chemical transformations to create novel molecular architectures. Advanced catalysis will be instrumental in achieving high selectivity and efficiency in these transformations.

Prospective research areas are:

C-H Activation/Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Applying C-H activation strategies to the this compound scaffold would enable the introduction of new functional groups at positions that are difficult to access through traditional methods. mdpi.com Palladium-catalyzed C-H arylation is a particularly promising strategy. mdpi.com

Asymmetric Catalysis: The development of methods for the enantioselective synthesis of chiral 1,2-benzodiazepine derivatives is a significant frontier. acs.org Chiral catalysts could be used to control the stereochemistry of the seven-membered ring, leading to molecules with specific three-dimensional structures, which is critical for applications in chiral materials and asymmetric catalysis.

Domino and Cascade Processes: Designing sophisticated domino reactions that form multiple rings or introduce several stereocenters in a single step will be a key objective. mdpi.com Such processes offer a highly efficient route to complex, polycyclic systems built upon the 1,2-benzodiazepine core.

Metallacycle Formation: The nitrogen atoms in the diazepine (B8756704) ring can act as ligands to coordinate with metal centers. nih.gov Research into forming well-defined organometallic complexes and palladacycles could lead to new catalysts where the this compound unit plays a crucial role in the catalytic cycle. nih.gov

| Catalytic System/Transformation | Description | Potential Application for this compound |

|---|---|---|

| Palladium-Catalyzed Reactions | Includes C-H activation, N-arylation, and domino processes like carboamination. mdpi.com | Direct functionalization of the benzene (B151609) and diazepine rings to create diverse derivatives. |

| Asymmetric Catalysis | Uses chiral catalysts to produce one enantiomer of a chiral molecule selectively. acs.org | Synthesis of enantiomerically pure this compound derivatives for chiral materials science. |

| Heterogeneous Nanocatalysis | Employs catalysts on solid supports, such as clay-supported copper (II) or ferrite (B1171679) nanoparticles. researchgate.netresearchgate.net | Enabling green, solvent-free synthetic conditions with easy catalyst recovery and reuse. nih.gov |

| One-Pot Multicomponent Reactions | Combines three or more starting materials in a single reaction vessel to form a complex product. rsc.org | Rapid assembly of highly functionalized 1,2-benzodiazepine scaffolds in a single step. nih.gov |

Advanced Characterization Techniques for Dynamic Processes

The seven-membered ring of 1,2-benzodiazepines is not planar and can exist in various conformations. This conformational flexibility is a key feature that influences the molecule's properties. Advanced characterization techniques will be essential for understanding these dynamic processes in this compound.

Future research will likely employ:

Dynamic NMR (D-NMR) Spectroscopy: D-NMR is a powerful tool for studying molecules that undergo conformational changes on the NMR timescale. It can be used to determine the energy barriers between different ring conformations of this compound and to understand how substituents affect this dynamic behavior.

Computational Chemistry: High-level quantum chemical methods, such as Density Functional Theory (DFT), will be used to model the potential energy surface of the molecule. mdpi.com These calculations can predict the relative stabilities of different conformers, transition state energies for their interconversion, and theoretical NMR and IR spectra, which can then be compared with experimental data. mdpi.com

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy could be used to study the excited-state dynamics of this compound derivatives, providing insights into their photophysical properties for potential applications in light-responsive materials.

Advanced Mass Spectrometry: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard for analysis and quantification. nih.gov Future studies may use advanced MS techniques to probe gas-phase structures and fragmentation pathways, providing deeper structural insights.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Dynamic NMR (D-NMR) | Rates and activation energies of conformational exchange processes. | Quantifying the ring-flipping dynamics of the seven-membered diazepine ring. |

| Quantum Chemical Calculations (DFT) | Relative energies of conformers, transition states, and theoretical spectra. mdpi.com | Providing a theoretical model to understand and predict the molecule's dynamic behavior and spectral properties. |

| X-ray Crystallography | Precise solid-state molecular structure and intermolecular interactions. rsc.org | Determining the preferred conformation in the crystalline state and understanding packing forces. |

| Time-Resolved Spectroscopy | Excited-state lifetimes and photophysical pathways. | Exploring the potential for light-driven applications and understanding photochemical stability. |

Design of Chemically-Responsive 1,2-Benzodiazepine Systems

The unique structural and electronic properties of the 1,2-benzodiazepine scaffold make it an attractive building block for the design of "smart" or responsive materials. nih.govnih.gov Future research could focus on incorporating the this compound moiety into larger molecular systems that can change their properties in response to external chemical stimuli.

Potential research trajectories include:

Chemosensors: By attaching specific receptor groups to the this compound core, it may be possible to create molecules that exhibit a detectable change (e.g., in color or fluorescence) upon binding to a target analyte, such as a metal ion or a specific anion. The benzodiazepine (B76468) framework would serve as the signaling unit.

pH-Responsive Systems: The nitrogen atoms in the diazepine ring can be protonated or deprotonated depending on the pH of the environment. This change in protonation state could trigger a significant conformational change in the molecule or alter its electronic properties, making it a useful component in pH-responsive polymers or switches.

Redox-Active Materials: Functional groups that can be reversibly oxidized or reduced could be incorporated into the this compound structure. The redox state could then be used to control the molecule's conformation or its ability to bind to other species.

Supramolecular Assemblies: The benzodiazepine scaffold can be designed to participate in specific non-covalent interactions, such as hydrogen bonding or π-π stacking. This could enable the self-assembly of molecules into larger, ordered structures like gels or liquid crystals, whose formation could be triggered or disrupted by a chemical guest.

| Responsive System Type | Chemical Trigger | Potential Application | Underlying Mechanism |

|---|---|---|---|

| Chemosensor | Metal ions, anions, small organic molecules | Environmental monitoring, molecular recognition | Binding event induces a change in fluorescence or UV-Vis absorption of the benzodiazepine core. |

| pH-Switchable System | Protons (H+) | Drug delivery vehicles, smart coatings | Protonation/deprotonation of diazepine nitrogens causes conformational or electronic changes. |

| Redox-Controlled Material | Oxidizing/reducing agents | Molecular electronics, catalysis control | Change in oxidation state alters the molecule's geometry, binding affinity, or catalytic activity. |

| Self-Assembling System | Guest molecules, solvent polarity | Smart gels, adaptive materials | A chemical trigger disrupts or promotes non-covalent interactions, leading to assembly or disassembly. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1H-1,2-benzodiazepine, and what are the critical reaction parameters?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, analogous benzodiazepine derivatives are synthesized using Na₂S₂O₅ in DMF under reflux to promote imine formation and ring closure . Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of precursors (e.g., substituted phenylenediamine and carbonyl compounds). Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling hydrogen bonding networks and twinned data . Hydrogen-bonding patterns can be analyzed using graph set theory to classify motifs like rings, which are critical for stability .

Q. What spectroscopic techniques are essential for characterizing purity and structural integrity?

- Methodological Answer :

- NMR : and NMR verify regiochemistry and methyl group placement (e.g., singlet for N-methyl at ~3.0 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with high-resolution MS confirms molecular ion peaks and detects impurities (<0.5% threshold) .

- FT-IR : Absorptions at ~1600–1650 cm (C=N stretch) and ~3100 cm (N-H stretch) validate the diazepine core.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at positions 1 (N-methyl), 5 (aryl groups), and 7 (halogens/nitro groups) to assess binding affinity to GABA receptors .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptor pockets (e.g., α/γ subunits). Validate with electrophysiology (patch-clamp assays) to measure chloride ion flux .

- Case Study : Analogous triazole derivatives showed enhanced activity when bulky groups (e.g., adamantyl) were added to improve lipophilicity and blood-brain barrier penetration .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Issues : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted intermediates) .

- Assay Variability : Standardize cell-based assays (e.g., HEK293 cells expressing GABA receptors) with positive controls (e.g., diazepam) and consistent ATP concentrations .

- Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) and confirm solubility via dynamic light scattering (DLS) to avoid false negatives .

Q. What strategies are effective for resolving hydrogen-bonding ambiguities in crystallographic studies of benzodiazepine derivatives?

- Methodological Answer :

- High-Resolution Data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve electron density maps for hydrogen atom localization .

- Comparative Analysis : Overlay structures with related compounds (e.g., clonazepam) to identify conserved motifs (e.g., dimeric hydrogen bonds stabilizing the diazepine ring) .

- Thermal Ellipsoids : Refine anisotropic displacement parameters in SHELXL to distinguish between disorder and thermal motion .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance (Cl) .

- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways (e.g., methyl group oxidation) .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2C19 isoforms using fluorescent probes (e.g., Vivid® assays) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.